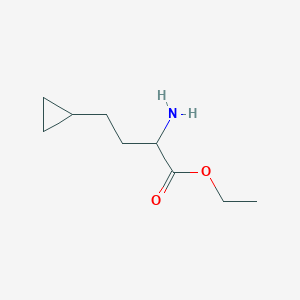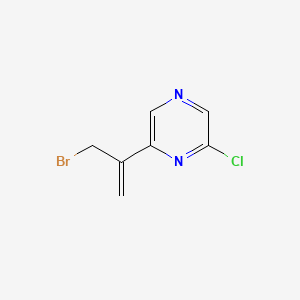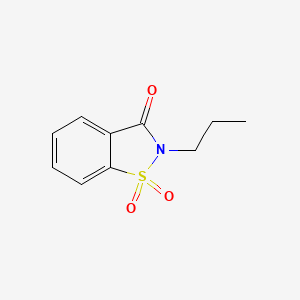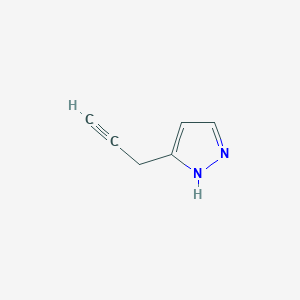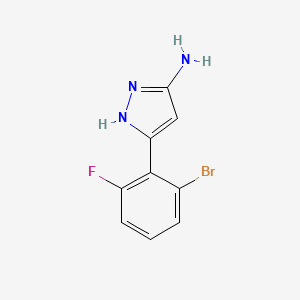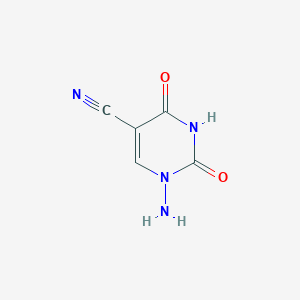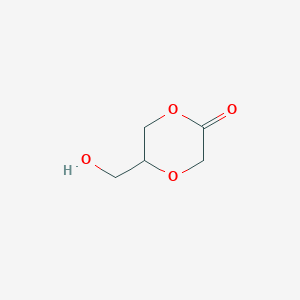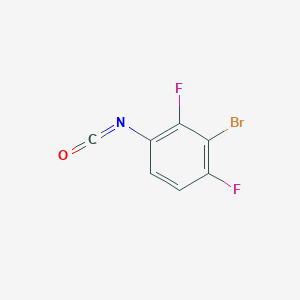
(2Z)-pent-2-en-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-Pent-2-en-1-aminehydrochloride is an organic compound characterized by the presence of an amine group attached to a pentene chain The “2Z” notation indicates the geometric configuration of the double bond in the pentene chain, where the higher priority substituents are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-pent-2-en-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pent-2-en-1-amine.
Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2Z)-Pent-2-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the pentene chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Saturated amines.
Substitution Products: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-Pent-2-en-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2Z)-pent-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2E)-Pent-2-en-1-aminehydrochloride: The geometric isomer with the “E” configuration.
Pent-2-en-1-amine: The free base form without the hydrochloride.
Pentane-1-amine: The saturated analog without the double bond.
Uniqueness: (2Z)-Pent-2-en-1-aminehydrochloride is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
(Z)-pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3-; |
InChI-Schlüssel |
ODZXZXQJYLANMV-LNKPDPKZSA-N |
Isomerische SMILES |
CC/C=C\CN.Cl |
Kanonische SMILES |
CCC=CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


